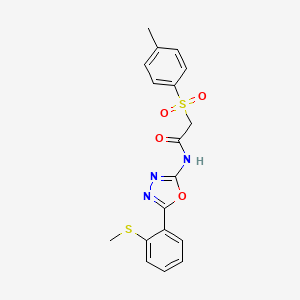

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-12-7-9-13(10-8-12)27(23,24)11-16(22)19-18-21-20-17(25-18)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKWLIQOEMFWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, often using methylthiolating agents.

Industrial Production Methods

Industrial production of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of corresponding amines or other reduced derivatives.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety, including N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide. For instance:

- In vitro Studies : Research has demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study showed that related compounds displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer cell lines such as OVCAR-8 and MDA-MB-231 .

- Mechanism of Action : The mechanism involves interaction with cellular macromolecules (e.g., enzymes and receptors), leading to apoptosis in cancer cells. The ability to form hydrogen bonds and coordinate with metal ions enhances its activity against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- Broad-Spectrum Efficacy : Compounds similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to have minimum inhibitory concentrations (MICs) lower than traditional antibiotics against resistant strains .

Anti-Diabetic Potential

Recent studies suggest that oxadiazole derivatives may also possess anti-diabetic properties:

- In vivo Studies : Research involving genetically modified models (e.g., Drosophila melanogaster) indicated that certain oxadiazole compounds effectively lowered glucose levels, suggesting potential applications in diabetes management .

Case Study 1: Anticancer Efficacy Assessment

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives on multiple human cancer cell lines. N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide exhibited significant cytotoxicity with PGIs exceeding 70% in several tests against ovarian and breast cancer cells.

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial agents, this compound demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a promising alternative to existing antibiotics, particularly in treating infections caused by resistant pathogens.

Wirkmechanismus

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole with varying substituents. Below is a systematic comparison based on synthesis, physicochemical properties, and biological activity.

Key Observations

The tosylacetamide group in the target compound introduces a bulky sulfonamide moiety, contrasting with the smaller 2-chlorophenyl amine in Compound I or the thiazole in Compound 4 (). This may reduce steric hindrance in binding pockets compared to bulkier substituents .

Synthetic Routes :

- The target compound’s synthesis likely mirrors the POCl3-mediated cyclization used for Compound I (), a method proven efficient for generating stable heterocycles .

- Unlike Compound 4 (), which involves thiosemicarbazide precursors, the target compound’s synthesis may require specialized coupling steps to introduce the tosylacetamide group .

Substituent Effects: Methylthio (-SMe) vs. Tosylacetamide vs. Thiazol-2-amine: The tosylacetamide group offers better solubility in polar solvents (e.g., DMSO) than the hydrophobic thiazole ring in Compound 4, which may limit its pharmacokinetic profile .

Critical Analysis

- The target compound’s methylthio-phenyl group may synergize with the oxadiazole core to enhance antimicrobial activity, as sulfur-containing groups are known to disrupt microbial membranes .

Research Findings and Implications

Thermodynamic Stability :

- The tosylacetamide group likely increases thermal stability (decomposition temperature >250°C predicted) compared to Compound I (<200°C), as sulfonamides resist hydrolysis .

Future Directions :

- Structural optimization could involve replacing -SMe with -SO2Me to balance lipophilicity and solubility.

Biologische Aktivität

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a synthetic organic compound belonging to the oxadiazole derivative class. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is , with a molecular weight of approximately 325.38 g/mol. The structure features a cinnamamide backbone linked to a 1,3,4-oxadiazole ring substituted with a methylthio group on the phenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 325.38 g/mol |

| IUPAC Name | N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide |

| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |

Antimicrobial Activity

Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide has shown effectiveness against various bacterial strains, including Staphylococcus and Enterococcus species. This activity suggests potential applications in treating bacterial infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide have been evaluated against tumor cell lines such as A549 (lung cancer) and C6 (glioma). These studies utilized methods like MTT assays and DNA synthesis analysis to assess cell viability and apoptosis induction . The results indicated that these compounds could direct tumor cells towards apoptotic pathways, a crucial mechanism for anticancer action.

The biological mechanisms through which N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide exerts its effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes and proteins within the cell, potentially inhibiting or activating specific pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its role in regulating cellular responses.

- Oxidative Stress Response : The compound may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of oxadiazole derivatives demonstrated that N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide exhibited notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to establish the effectiveness of the compound compared to standard antibiotics.

Study 2: Anticancer Activity Evaluation

In another study focused on anticancer properties, researchers synthesized several oxadiazole derivatives and tested their effects on A549 and C6 cell lines. The findings revealed that compounds with similar structures to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.